molecular formula C16H15Cl2NO2 B5724133 2,6-dichlorobenzyl 4-(dimethylamino)benzoate

2,6-dichlorobenzyl 4-(dimethylamino)benzoate

Cat. No. B5724133
M. Wt: 324.2 g/mol
InChI Key: LUCNOJHTKXIFPM-UHFFFAOYSA-N
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Description

2,6-dichlorobenzyl 4-(dimethylamino)benzoate, commonly known as DCBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

DCBD has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, antimicrobial activity, and as a potential treatment for Alzheimer's disease. DCBD has shown promising results in preclinical studies for its ability to inhibit the growth of cancer cells and bacteria, and to reduce inflammation associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of DCBD is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth, bacterial cell wall synthesis, and inflammation associated with Alzheimer's disease. DCBD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCBD has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial cell wall synthesis, and the reduction of inflammation associated with Alzheimer's disease. DCBD has also been shown to induce apoptosis in cancer cells and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

DCBD has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in a variety of areas. However, DCBD also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on DCBD could focus on further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in a variety of areas. Additionally, research could focus on developing DCBD derivatives with improved solubility and reduced toxicity.

Synthesis Methods

DCBD can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with 4-(dimethylamino)benzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

properties

IUPAC Name

(2,6-dichlorophenyl)methyl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-19(2)12-8-6-11(7-9-12)16(20)21-10-13-14(17)4-3-5-15(13)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNOJHTKXIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzyl 4-(dimethylamino)benzoate

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